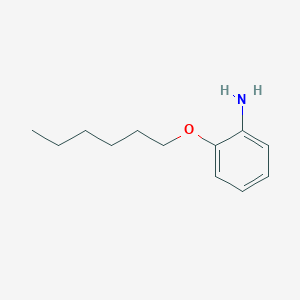

2-(Hexyloxy)aniline

Übersicht

Beschreibung

2-(Hexyloxy)aniline is a versatile chemical compound used in various fields of research and industry due to its unique physical and chemical properties. This compound consists of an aniline core with a hexyloxy group attached to the second carbon of the benzene ring, making it an interesting subject for synthetic and application-based studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Hexyloxy)aniline can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with hexanol in the presence of a base . The reaction typically requires heating and a suitable solvent to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hexyloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.

Substitution: Bases like sodium hydroxide (NaOH) and solvents such as ethanol or dimethyl sulfoxide (DMSO) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

2-(Hexyloxy)aniline has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing pharmaceuticals and therapeutic agents.

Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism by which 2-(Hexyloxy)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hexyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Hexyloxy)aniline: Similar structure but with the hexyloxy group attached to the fourth carbon of the benzene ring.

2-(Methoxy)aniline: Contains a methoxy group instead of a hexyloxy group.

2-(Ethoxy)aniline: Features an ethoxy group in place of the hexyloxy group.

Uniqueness

2-(Hexyloxy)aniline’s uniqueness lies in its specific substitution pattern and the length of the hexyloxy chain, which imparts distinct physical and chemical properties compared to its analogs. These properties make it particularly useful in applications requiring enhanced lipophilicity and reactivity .

Biologische Aktivität

2-(Hexyloxy)aniline, a derivative of aniline with a hexyloxy substituent, has garnered attention for its potential biological activities. This compound is structurally characterized by an aromatic amine linked to a hexyloxy group, which influences its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19NO

- Molecular Weight : Approximately 197.29 g/mol

- Structure : The presence of both an amine and an ether functional group contributes to the compound's solubility and reactivity.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies on chlorin derivatives incorporating hexyloxy groups have shown enhanced photodynamic therapy (PDT) efficacy against various cancer cell lines, including melanoma and lung carcinoma cells .

Table 1: Antitumor Efficacy of Hexyloxy Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Chlorin E6 with Hexyloxy | A549 (Lung) | 5.0 | ROS Production |

| Chlorin E6 with Hexyloxy | HeLa (Cervical) | 4.5 | PDT Induction |

| This compound | B16-F10 (Melanoma) | TBD | TBD |

Further investigations are necessary to elucidate the specific pathways through which this compound exerts its antitumor effects.

Insecticidal Activity

Compounds structurally related to this compound have demonstrated insecticidal properties. A study highlighted the insecticidal efficacy of hexyloxy-substituted derivatives against various pests, suggesting that similar modifications in this compound could enhance its bioactivity in agricultural applications .

Table 2: Insecticidal Activity of Related Compounds

| Compound | Insect Species | Mortality (%) at 50 µg/mL |

|---|---|---|

| Compound I | Cercospora arachidicola | 89 ± 2 |

| Compound II-1a | Aedes aegypti | 76 ± 3 |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in target cells.

- Inhibition of Cellular Proliferation : Evidence suggests that these compounds can disrupt cell cycle progression in cancer cells.

- Interaction with Biological Targets : The amine group may facilitate interactions with various enzymes or receptors involved in tumorigenesis or pest resistance.

Case Studies

- Photodynamic Therapy Enhancement : A study demonstrated that hexyloxy derivatives significantly improved the phototoxicity of chlorin-based photosensitizers in PDT applications. This suggests that incorporating a hexyloxy group may enhance the therapeutic index of similar compounds .

- Antifungal Activity : Research on related structures indicated potential antifungal properties, with compounds exhibiting lower EC50 values compared to standard antifungal agents, indicating a promising avenue for further exploration .

Eigenschaften

IUPAC Name |

2-hexoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYXVHAMZJRKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579887 | |

| Record name | 2-(Hexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52464-50-3 | |

| Record name | 2-(Hexyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.